molecular formula C21H28O5 B12400601 Aldosterone-d4

Aldosterone-d4

Cat. No.: B12400601
M. Wt: 364.5 g/mol
InChI Key: PQSUYGKTWSAVDQ-NREATFFYSA-N
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Description

Aldosterone-d4 is a deuterium-labeled version of aldosterone, a primary mineralocorticoid hormone. Aldosterone is synthesized and secreted by the adrenal cortex in response to activation of the renin-angiotensin system or high dietary potassium. It plays a crucial role in regulating electrolyte and water balance by increasing sodium reabsorption and potassium excretion in the kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aldosterone-d4 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the aldosterone molecule. This process involves the selective replacement of hydrogen atoms with deuterium atoms. The synthesis typically starts with aldosterone, which undergoes deuterium exchange reactions under specific conditions to produce this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale deuterium exchange reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of deuterated solvents. The final product is purified using techniques such as liquid chromatography to ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Aldosterone-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include deuterated ketones, alcohols, and substituted derivatives of this compound. These products are valuable for various research applications, particularly in studying metabolic pathways and drug interactions .

Mechanism of Action

Aldosterone-d4 exerts its effects by binding to mineralocorticoid receptors in the cytoplasm of renal tubular cells. This binding increases the permeability of the apical membrane to sodium and potassium ions and activates the Na+/K+ pumps on the basolateral membrane. The result is increased reabsorption of sodium and water into the bloodstream and excretion of potassium into the urine . Additionally, this compound may influence the central nervous system by promoting the release of vasopressin, which helps conserve water .

Comparison with Similar Compounds

Aldosterone-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. Similar compounds include:

This compound’s uniqueness lies in its application as a stable isotope-labeled compound, making it invaluable for research and analytical purposes.

Properties

Molecular Formula

C21H28O5

Molecular Weight

364.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13R,14S,17S)-9,11,12,12-tetradeuterio-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde

InChI

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1/i9D2,17D,19D

InChI Key

PQSUYGKTWSAVDQ-NREATFFYSA-N

Isomeric SMILES

[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@H]([C@]4(C([C@]2([2H])O)([2H])[2H])C=O)C(=O)CO

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O

Origin of Product

United States

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